1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a methoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and glyoxal.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the condensation of 4-methoxybenzaldehyde with glyoxal in the presence of ammonium acetate.
Carboxylation: The resulting imidazole derivative is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 1-(4-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 1-(4-Methoxyphenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as lipoxygenases, which are involved in inflammatory processes.
Biological Studies: The compound is used in studies related to its pharmacological effects and potential therapeutic applications.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an allosteric inhibitor of enzymes like lipoxygenases by binding to a site distinct from the active site, thereby modulating the enzyme’s activity.
Pathways Involved: The inhibition of lipoxygenases affects the metabolism of fatty acids, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1H-indole-5-carboxylic acid: Similar structure but with an indole ring instead of an imidazole ring.
1-(4-Methoxyphenyl)-1H-triazole-5-carboxylic acid: Contains a triazole ring instead of an imidazole ring.
Uniqueness: 1-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both a methoxy group and a carboxylic acid group on the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-7-12-6-10(13)11(14)15/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTOMVUOFGZERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.